molecular formula C28H23ClN4O2S B2561009 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 1115286-60-6

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2561009
CAS No.: 1115286-60-6
M. Wt: 515.03
InChI Key: PWKCIHCVUNWECM-UHFFFAOYSA-N
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Description

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the benzyl and phenyl groups. The final steps involve the addition of the sulfanyl and acetamide groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the oxo group to a hydroxyl group.

    Substitution: Various substituents can be introduced at different positions on the pyrrolo[3,2-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can yield alcohols.

Scientific Research Applications

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the sulfanyl and acetamide groups.

    4-oxo-4,5-dihydro-2-furancarboxylic acid: Shares the oxo group but has a different core structure.

Uniqueness

What sets 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide apart is its combination of functional groups and the specific arrangement of these groups on the pyrrolo[3,2-d]pyrimidine core. This unique structure gives it distinct chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4O2S/c1-18-12-13-21(29)14-22(18)30-25(34)17-36-28-32-24-15-23(20-10-6-3-7-11-20)31-26(24)27(35)33(28)16-19-8-4-2-5-9-19/h2-15,31H,16-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKCIHCVUNWECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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